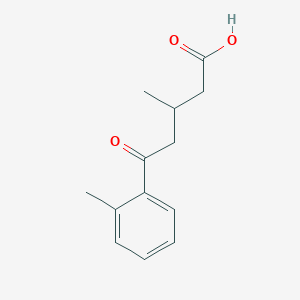
2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Anil, Altundas, and Kara (2019) described a novel synthesis method involving 2,4,5-Trifluorobenzaldehyde and methyl 2-(triphenyl-λ5-phosphanylidene)acetate, leading to methyl (E)-3-(2,4,5-trifluorophenyl)acrylate with high yield. This process involves Sharpless asymmetric epoxidation (Anil, Altundas, & Kara, 2019).
- Meier et al. (2003) reported on nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, which are efficient catalysts for creating flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).
Chemical Engineering and Reaction Pathways
- Wu, Guo, Xiao, Xiao, and Luo (2011) investigated the reaction pathway for propene formation in methanol to propene (MTP) process over a high silica H-ZSM-5 catalyst, revealing insights into the methylation-cracking mechanism (Wu, Guo, Xiao, Xiao, & Luo, 2011).
- Bringmann and Dinjus (2001) studied the electrochemical synthesis of carboxylic acids from alkenes, including propene, using various nickel-organic mediators, highlighting the role of CO2 as a C1-synthon (Bringmann & Dinjus, 2001).
Quantum Chemical Modeling and Zeolite Catalysis
- Svelle, Tuma, Rozanska, Kerber, and Sauer (2009) conducted quantum chemical modeling of zeolite-catalyzed methylation reactions, providing significant progress in the modeling of reactions in heterogeneous catalysis and microporous zeolites (Svelle, Tuma, Rozanska, Kerber, & Sauer, 2009).
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-5-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-6(2)3-7-4-8(11)10(13)9(12)5-7/h4-5H,1,3H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHIIYCLKNWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















